molecular formula C17H22IN3 B136880 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine CAS No. 133985-85-0

1-(4-Iodophenyl)-3-(1-adamantyl)guanidine

Numéro de catalogue B136880
Numéro CAS: 133985-85-0
Poids moléculaire: 395.28 g/mol
Clé InChI: BNRDJYCVXAIEIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-Iodophenyl)-3-(1-adamantyl)guanidine, also known as KW-6002, is a highly selective adenosine A2A receptor antagonist. It was first synthesized in 1995 by researchers at Kyowa Hakko Kogyo Co., Ltd. in Japan. Since then, it has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.

Mécanisme D'action

1-(4-Iodophenyl)-3-(1-adamantyl)guanidine is a highly selective adenosine A2A receptor antagonist. Adenosine A2A receptors are G protein-coupled receptors that are primarily expressed in the brain, but also in other tissues such as the heart, lungs, and immune system. The activation of adenosine A2A receptors has been implicated in various physiological processes, including neurotransmitter release, inflammation, and cell proliferation.
1-(4-Iodophenyl)-3-(1-adamantyl)guanidine blocks the activation of adenosine A2A receptors, which leads to a reduction in the downstream signaling pathways that are associated with the receptor. This, in turn, leads to the therapeutic effects of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine in various diseases.

Effets Biochimiques Et Physiologiques

1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to have several biochemical and physiological effects. In Parkinson's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to improve motor function and reduce the side effects of levodopa. In Huntington's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to reduce the toxicity of mutant huntingtin protein. In cancer, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to inhibit the growth and metastasis of various types of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine for lab experiments is its high selectivity for adenosine A2A receptors. This allows researchers to study the specific effects of blocking this receptor without affecting other receptors or pathways.
One of the limitations of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine for lab experiments is its low solubility in water. This can make it difficult to administer the compound to cells or animals in a consistent and effective manner.

Orientations Futures

There are several future directions for research on 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine. One area of research is to further investigate its potential therapeutic applications in Parkinson's disease, Huntington's disease, and cancer. Another area of research is to develop more effective methods for administering the compound to cells or animals. Finally, there is a need for more studies to investigate the long-term safety and efficacy of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine in humans.

Méthodes De Synthèse

The synthesis of 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine involves several steps. The starting material is 1-(4-iodophenyl)guanidine, which is reacted with 1-adamantylamine in the presence of a base to form the desired product. The purity of the compound is then improved by recrystallization. The overall yield of the synthesis is around 20%.

Applications De Recherche Scientifique

1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is Parkinson's disease. Adenosine A2A receptors are highly expressed in the basal ganglia, which is the region of the brain that is most affected by Parkinson's disease. 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to improve motor function and reduce the side effects of levodopa, which is the main treatment for Parkinson's disease.
In addition to Parkinson's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has also been studied for its potential therapeutic applications in Huntington's disease and cancer. In Huntington's disease, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to reduce the toxicity of mutant huntingtin protein, which is the underlying cause of the disease. In cancer, 1-(4-Iodophenyl)-3-(1-adamantyl)guanidine has been shown to inhibit the growth and metastasis of various types of cancer cells.

Propriétés

Numéro CAS

133985-85-0

Nom du produit

1-(4-Iodophenyl)-3-(1-adamantyl)guanidine

Formule moléculaire

C17H22IN3

Poids moléculaire

395.28 g/mol

Nom IUPAC

2-(1-adamantyl)-1-(4-iodophenyl)guanidine

InChI

InChI=1S/C17H22IN3/c18-14-1-3-15(4-2-14)20-16(19)21-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H3,19,20,21)

Clé InChI

BNRDJYCVXAIEIV-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N=C(N)NC4=CC=C(C=C4)I

SMILES canonique

C1C2CC3CC1CC(C2)(C3)N=C(N)NC4=CC=C(C=C4)I

Autres numéros CAS

133985-85-0

Synonymes

1-(4-iodophenyl)-3-(1-adamantyl)guanidine
1-(p-iodophenyl)-3-(1-adamantyl)guanidine
I(125)-PIPAG
N-(adamant-1-yl)-N'-(4-iodophenyl)guanidine
PIPAG

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.